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Verrucarol

Cat. No.: B1203745
M. Wt: 266.33 g/mol
InChI Key: ZSRVBNXAPSQDFY-CXOCQXMISA-N
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Description

Contextualization of Verrucarol as a Sesquiterpenoid Mycotoxin

This compound is classified as a sesquiterpenoid mycotoxin, a naturally occurring compound primarily produced by various fungal species. medchemexpress.comontosight.ait3db.casigmaaldrich.comfrontiersin.org Mycotoxins are secondary metabolites of fungi that can be harmful to human and animal health. frontiersin.orgnih.gov this compound is notably produced by fungi such as Myrothecium verrucaria and certain Fusarium species. ontosight.aimedkoo.comnih.govmedchemexpress.com Its chemical structure is characterized by a C15H22O4 molecular formula and a distinct trichothecene (B1219388) skeleton, featuring a 12,13-epoxy group and hydroxyl groups at positions 4 and 15. ontosight.aisigmaaldrich.comnist.gov

Historical Perspectives on Trichothecene Discovery and Characterization

The history of trichothecene discovery is rooted in observations of mycotoxicoses. The earliest documented instances are believed to be from the 1930s and 1940s in Orenburg, Russia, during World War II, where consumption of contaminated grains led to alimentary toxic aleukia (ATA), a lethal disease. nih.govwikipedia.org Although the specific toxins were not identified at the time, later research linked these outbreaks to trichothecenes, particularly T-2 toxin, produced by Fusarium sporotrichioides and Fusarium poae. wikipedia.org

The first trichothecene compound, trichothecin, was isolated in 1948 from a culture of Trichothecium roseum. nih.govbu.edutandfonline.com Subsequent key discoveries include the preliminary characterization of Diacetoxyscirpenol (B1670381) (DAS) from Fusarium equiseti in 1961, and Nivalenol (B191977) (NIV) and T-2 toxin from F. sporotrichioides. nih.gov A significant turning point in trichothecene research occurred in 1980 with the discovery of 4-deoxynivalenol (DON) from wheat in Eastern North America, which greatly stimulated further investigation into Fusarium species and other trichothecene-producing genera. nih.govmdpi.comresearchgate.net

Structural Relationship of this compound to Macrocyclic and Simple Trichothecenes

All trichothecenes share a common core structure: a rigid tetracyclic ring system known as the 12,13-epoxytrichothec-9-ene (B1214510) nucleus. frontiersin.orgnih.govbu.eduresearchgate.net This core consists of a cyclohexene (B86901) A-ring with a C-9/C-10 double bond, a tetrahydropyranyl B-ring, a cyclopentyl C-ring, and a crucial epoxide at C-12/13. nih.gov The diversity within the trichothecene family, which comprises over 250 known congeners, arises from various substitution patterns on this core, including hydroxyl, acyl, or keto groups. bu.eduresearchgate.net

Trichothecenes are broadly classified into "simple" and "macrocyclic" types. Simple trichothecenes, such as this compound, include Types A, B, and C. wikipedia.orgesr.cri.nznih.gov this compound itself is considered a simple trichothecene, structurally related to T-2 and HT-2 toxins. esr.cri.nznih.gov Macrocyclic trichothecenes (Type D) are distinguished by the presence of a cyclic diester or triester linkage, typically forming a bridge between C-4 and C-15 of the trichothecene core. wikipedia.orgnih.govbu.edu this compound is particularly notable as it is obtained as a hydrolysis product of these naturally occurring macrocyclic trichothecenes, such as Verrucarin A. medchemexpress.commedchemexpress.comesr.cri.nzresearchgate.net This relationship highlights this compound's role as a fundamental building block or a simplified derivative of more complex trichothecene structures.

Table 1: Key Structural Features of Trichothecene Classes

Feature/ClassSimple Trichothecenes (Types A, B, C)Macrocyclic Trichothecenes (Type D)This compound
Core Structure 12,13-Epoxytrichothec-9-ene nucleus12,13-Epoxytrichothec-9-ene nucleus12,13-Epoxytrichothec-9-ene nucleus
Key Distinction Hydroxyl, O-linked ester, or ketone substitutionsCyclic diester/triester linkage (C-4 to C-15)Hydroxyl groups at C-4 and C-15; hydrolysis product of macrocyclic forms ontosight.aiesr.cri.nz
Examples T-2 toxin, DON, Nivalenol, TrichothecinVerrucarin A, Roridin (B1174069) EThis compound
C-8 Carbonyl Present in Type B (e.g., DON)Not a defining featureAbsent (this compound is Type A-like in this regard, having hydroxyls)
C-12/13 Epoxide PresentPresentPresent

Overview of this compound's Significance in Chemical Biology and Natural Product Chemistry

This compound holds significant importance in chemical biology and natural product chemistry due to its complex structure and diverse biological activities. Its structural complexity has made it an attractive target for synthetic chemists, with multiple total syntheses reported, particularly during the 1980s. bu.edudigitellinc.com These synthetic efforts aim to provide access to the trichothecene core and its analogues, enabling further research into their therapeutic potential. digitellinc.com

In chemical biology, this compound and its derivatives are studied for their biological activities, which include antibiotic and antifungal properties. ontosight.aimedkoo.com Esters of this compound have shown anti-tumor activity, indicating potential in cancer research by inhibiting tumor growth. medkoo.comabmole.com Trichothecenes, in general, are known to exert cytotoxicity through the inhibition of cellular protein synthesis, affecting polypeptide chain initiation or elongation. esr.cri.nzmdpi.com While studies on the toxicity of this compound specifically are limited, it has been noted to be structurally similar to T-2 and HT-2 toxins, though generally less toxic. esr.cri.nznih.gov Its role as a hydrolysis product of more potent macrocyclic trichothecenes, which often exhibit increased potency, further underscores its relevance in understanding the structure-activity relationships within this class of natural products. medchemexpress.commedchemexpress.combu.eduesr.cri.nz The ongoing research into this compound contributes to the broader understanding of mycotoxin mechanisms and the potential for developing new pharmaceuticals based on natural product models. ontosight.airsc.orguma.esopenaccessjournals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O4 B1203745 Verrucarol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol

InChI

InChI=1S/C15H22O4/c1-9-3-4-14(7-16)11(5-9)19-12-6-10(17)13(14,2)15(12)8-18-15/h5,10-12,16-17H,3-4,6-8H2,1-2H3/t10-,11-,12-,13?,14-,15?/m1/s1

InChI Key

ZSRVBNXAPSQDFY-CXOCQXMISA-N

SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)(C3([C@@H](C[C@H](C34CO4)O2)O)C)CO

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO

Pictograms

Acute Toxic; Irritant

Synonyms

verrucarol

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Verrucarol

Identification of Fungal Producers and Associated Genera

Verrucarol and related trichothecenes are produced by a diverse range of soil fungi. Key genera identified as biosynthetic sources include Fusarium, Myrothecium, and Stachybotrys. apsnet.org

Fusarium species are well-known producers of various mycotoxins, including non-macrocyclic trichothecenes like this compound. globalindoorhealthnetwork.com These fungi are significant plant pathogens, and the mycotoxins they produce can impact plant immune systems. nih.gov

Specific Fusarium species implicated in the biosynthesis of Type A trichothecenes, which encompass this compound, include:

Fusarium sporotrichioides nih.gov

Fusarium poae nih.gov

Fusarium acuminatum nih.gov

Fusarium equiseti nih.gov

Fusarium sambucinum nih.gov

The production of these mycotoxins by Fusarium species can occur during plant growth and improper crop storage. nih.gov

Table 1: Fusarium Species and Associated Trichothecenes

Fusarium SpeciesAssociated Trichothecenes (Examples)
F. sporotrichioidesT-2 toxin, HT-2 toxin, Neosolaniol (B1681912) (NEO), Diacetoxyscirpenol (B1670381) (DAS), this compound nih.gov
F. poaeT-2 toxin, HT-2 toxin, Neosolaniol (NEO), Diacetoxyscirpenol (DAS), this compound nih.gov
F. acuminatumT-2 toxin, HT-2 toxin, Neosolaniol (NEO), this compound nih.gov
F. equisetiDiacetoxyscirpenol (DAS), this compound nih.gov
F. sambucinumDiacetoxyscirpenol (DAS), this compound nih.gov

Myrothecium verrucaria is a prominent fungal species recognized for its ability to produce this compound through fermentation processes. ontosight.airesearchgate.net Myrothecium species are prolific producers of a wide array of secondary metabolites, including macrocyclic trichothecene (B1219388) mycotoxins such as verrucarins and roridins, which are chemically related to this compound. biomedres.us

This compound can be obtained by a straightforward procedure involving the hydrolysis of a crude extract derived from Myrothecium verrucaria cultures. These cultures naturally produce a variety of macrocyclic and trichoverroid trichothecenes, which can then be hydrolyzed to yield this compound. researchgate.net Biotechnological applications leverage fermentation services for the biomanufacturing of such compounds. These services encompass various stages, including initial strain development, optimization of fermentation parameters (e.g., medium composition and extracellular conditions), and subsequent scale-up for industrial production. creative-biogene.com

Stachybotrys chartarum is known for producing a range of trichothecene mycotoxins, including macrocyclic forms (e.g., satratoxins, verrucarins, roridins) and simpler ones like this compound and trichodermol. nih.govoup.comnih.gov this compound itself can be a hydrolysis product of these more complex macrocyclic trichothecenes. nih.gov

Stachybotrys species are frequently encountered in water-damaged indoor environments and are recognized for their production of highly cytotoxic compounds. nih.govnih.govrealtimelab.com Chemical analyses of S. chartarum strains have revealed varying mycotoxin production profiles, with some strains (chemotype S) specifically producing macrocyclic trichothecenes such as satratoxin H, roridins E and L-2, and verrucarin J and B. realtimelab.com

Advanced Isolation and Purification Techniques for this compound

The isolation and purification of this compound from fungal cultures or contaminated materials involve a series of sophisticated chemical techniques aimed at separating the compound from complex mixtures based on its unique physicochemical properties. drawellanalytical.commoravek.com

Solvent extraction serves as a fundamental initial step for isolating bioactive compounds like this compound from natural sources. nih.govmdpi.com This process involves dissolving the target compound in a suitable solvent while leaving impurities behind. Common solvents employed for extraction include polar solvents such as methanol, ethanol, or ethyl acetate (B1210297) for hydrophilic compounds, and dichloromethane (B109758) for more lipophilic compounds. nih.govmdpi.com

Traditional solvent extraction methods include:

Maceration: Soaking powdered material in a solvent at room temperature. mdpi.com

Percolation: Continuous passage of solvent through a column of material. mdpi.com

Decoction: Boiling the material in a solvent. mdpi.com

Reflux Extraction: Heating the solvent to boiling, condensing it, and returning it to the extraction vessel for repeated soaking. mdpi.com

Soxhlet Extraction: A continuous extraction method where fresh solvent repeatedly washes the material. mdpi.commdpi.com

In addition to these conventional methods, modern extraction techniques offer enhanced efficiency and reduced solvent consumption:

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance mass transfer and accelerate the release of compounds. nih.govmdpi.com

Microwave-Assisted Extraction (MAE): Employs microwave heating to facilitate solvent penetration and improve extraction rates. nih.govmdpi.com

Following initial solvent extraction, crude extracts containing this compound undergo further purification using various chromatographic methods. uoa.gr Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. drawellanalytical.comlongdom.org

Column Chromatography: This is a widely used technique for purifying organic compounds. It involves packing a column with a stationary phase, typically a solid adsorbent like silica (B1680970) gel or alumina. The crude extract is introduced, and a mobile phase (solvent) is passed through the column. Compounds separate based on their polarity, size, and affinity for the stationary phase, allowing for the isolation of the desired compound from impurities. drawellanalytical.comlongdom.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and precise form of column chromatography. It utilizes high-pressure pumps to force the mobile phase through a column packed with very fine stationary phase particles, coupled with advanced detectors. nih.govdrawellanalytical.comlongdom.org HPLC is extensively used for the analytical and preparative separation, identification, and quantification of mycotoxins, including this compound and other trichothecenes, due to its high resolution and efficiency. nih.govlongdom.org Gas chromatography-tandem mass spectrometry (GC-MS/MS) is also employed for the analysis of this compound and other trichothecenes. nih.gov

Hydrolytic Approaches for Obtaining this compound from Derivatives

This compound is frequently obtained through the hydrolysis of naturally occurring macrocyclic trichothecenes wikipedia.orgwikipedia.orgmycocentral.eumycocentral.eunih.govuni.luucdavis.eductdbase.orgnih.gov. Key among these precursors are Verrucarin A and Roridin (B1174069) A, both of which yield this compound upon hydrolysis wikipedia.orgwikipedia.orgmycocentral.eumycocentral.eunih.govuni.luucdavis.edu. Other macrolide trichothecenes, including various roridins such as Roridin H and Roridin L-2, also contain the this compound moiety and can be converted to this compound through hydrolytic processes mycocentral.euuni.lunih.govnih.gov. Diacetylthis compound, another derivative, is chemically an acetate of this compound mycocentral.eu.

A straightforward method for producing this compound involves the base hydrolysis of a crude extract derived from cultures of Myrothecium verrucaria ATCC 24571 ctdbase.orgacademicdirect.orgsci-toys.com. This specific fungal strain is known to produce a diverse array of macrocyclic and trichoverroid trichothecenes, which are efficiently converted into this compound under basic hydrolytic conditions ctdbase.org. This process highlights the utility of microbial fermentation followed by chemical hydrolysis as a means of obtaining this compound in substantial quantities ctdbase.orgacademicdirect.orgsci-toys.com.

Beyond laboratory and industrial synthesis, biological systems also exhibit hydrolytic capabilities. For instance, chicken intestinal microbes have demonstrated the capacity to convert non-acylated trichothecenes, including this compound, into their de-epoxy metabolites, illustrating a natural hydrolytic transformation pathway scitoys.com. Furthermore, alkaline hydrolysis is recognized as a chemical remediation strategy for certain mycotoxins, which can include the liberation of this compound from its esterified forms.

The following table summarizes some of the derivatives from which this compound can be obtained via hydrolytic approaches:

Derivative CompoundPubChem CID
Verrucarin A6326658
Roridin A9915017
Roridin H118984399
Roridin L-2154731728
Diacetylthis compound6451372
Anguidine91518

Verrucarol Biosynthesis and Genetic Determinants

Elucidation of the Trichothecene (B1219388) Biosynthetic Pathway

The biosynthesis of trichothecenes, a large family of sesquiterpenoid mycotoxins, follows a complex and conserved pathway in various fungal species. The initial steps involve the formation of a common hydrocarbon precursor, which is then elaborated through a series of enzymatic reactions to produce the diverse array of trichothecene structures, including verrucarol.

The committed step in the biosynthesis of all trichothecenes is the cyclization of the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), to form the bicyclic sesquiterpene hydrocarbon, trichodiene (B1200196). ebi.ac.ukresearchgate.netacs.org This intricate intramolecular cyclization is catalyzed by the enzyme trichodiene synthase, which is encoded by the Tri5 gene. frontiersin.orgnih.govacs.org The reaction proceeds through the ionization of FPP to a farnesyl cation, followed by a series of stereospecific cyclizations and rearrangements. ebi.ac.ukacs.org The binding of FPP and essential Mg2+ ions to the enzyme's active site induces a conformational change that facilitates the catalytic process, protecting the reactive carbocation intermediates. pnas.orgsemanticscholar.orgnih.gov The formation of trichodiene establishes the fundamental carbon skeleton of the trichothecene family. researchgate.net

Following the synthesis of trichodiene, a series of oxygenation reactions are carried out by cytochrome P450 monooxygenases to form the characteristic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure. nih.govwikipedia.org A key enzyme in this part of the pathway is encoded by the Tri4 gene. cdnsciencepub.comnih.govscilit.com This multifunctional P450 monooxygenase catalyzes multiple oxygenation steps on the trichodiene molecule. cdnsciencepub.comnih.govscilit.com In many fungi, this includes the addition of oxygen atoms at C-2, C-11, and the formation of the defining 12,13-epoxide group. nih.govwikipedia.org The sequence of these reactions can lead to intermediates like isotrichodiol, which can then spontaneously cyclize to form the stable EPT structure. nih.gov The 12,13-epoxy group is crucial for the biological activity of trichothecenes.

Role of this compound as a Biosynthetic Intermediate

This compound is a key intermediate that sits (B43327) at a branching point in the trichothecene biosynthetic pathway, leading to the production of highly complex macrocyclic trichothecenes.

This compound (4,15-dihydroxy EPT) serves as the direct sesquiterpenoid precursor for the biosynthesis of macrocyclic trichothecenes such as the verrucarins and roridins. researchgate.netrsc.orgrsc.org The hydroxyl groups at the C-4 and C-15 positions of the this compound core are the points of attachment for a dicarboxylic acid-derived macrocyclic ester or ether bridge. wikipedia.orgbu.edu This macrocyclic ring is what structurally distinguishes Type D trichothecenes, like Verrucarin A, from the simpler Type A, B, and C trichothecenes. wikipedia.org The biosynthesis of these complex structures involves the esterification of this compound with a polyketide-derived side chain, which then undergoes cyclization to form the final macrocyclic product. researchgate.netnih.gov

The biosynthesis of fungal secondary metabolites is characterized by complex networks of branching and converging pathways, allowing for the generation of significant chemical diversity from a common precursor. The trichothecene pathway is a classic example. After the formation of the initial EPT core, the pathway can diverge. researchgate.net In some fungi, such as various Fusarium species, the pathway proceeds through a series of hydroxylations and acetylations at different positions of the core to produce simple trichothecenes. In other genera, like Myrothecium and Stachybotrys, the pathway is channeled towards the production of this compound. rsc.org This metabolic fork is a critical control point, committing the fungus to the synthesis of the more structurally complex and often more potent macrocyclic trichothecenes. researchgate.net

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes for trichothecene biosynthesis are typically found organized in biosynthetic gene clusters (BGCs). nih.govnih.gov The study of these clusters has been fundamental to understanding the genetic basis of this compound and other trichothecene production. A typical BGC contains genes for the core synthesizing enzymes (like Tri5 and Tri4), tailoring enzymes (such as other P450s, acetyltransferases, and acyltransferases), transporters, and regulatory proteins. nih.govtandfonline.comresearchgate.net

In Fusarium species, the trichothecene biosynthetic genes, known as TRI genes, are well-characterized and often located at multiple loci. nih.govtandfonline.comresearchgate.net For instance, a core cluster of up to 12 genes can be found, with other TRI genes located elsewhere in the genome. nih.govtandfonline.comresearchgate.net While the fundamental genes for the EPT core (Tri5, Tri4) are conserved, the complement of tailoring enzyme genes within the cluster varies between species, leading to the production of different trichothecene chemotypes. nih.govasm.org In fungi that produce macrocyclic trichothecenes, the BGCs contain additional genes necessary for the synthesis and attachment of the macrocyclic side chain to the this compound intermediate. nih.gov The identification and functional characterization of these genes, often through gene knockout and heterologous expression studies, continue to unravel the intricate details of this compound and macrocyclic trichothecene biosynthesis. nih.govasm.org

Data Tables

Table 1: Key Enzymes in the Early Biosynthesis of this compound

Enzyme NameGeneFunctionPrecursorProduct
Trichodiene SynthaseTri5Cyclization of FPPFarnesyl pyrophosphate (FPP)Trichodiene
Trichodiene OxygenaseTri4Multi-step oxygenationTrichodieneIsotrichodiol / EPT Core
Trichothecene 4-hydroxylaseTRI13 or TRI22Hydroxylation at C-4EPT-derived intermediate4-hydroxy EPT (Trichodermol)
Trichothecene 15-hydroxylaseTRI11Hydroxylation at C-154-hydroxy EPTThis compound

Table 2: Selected Genes in Trichothecene Biosynthetic Gene Clusters (BGCs)

GeneEncoded ProteinGeneral Function in Trichothecene Biosynthesis
Tri1Cytochrome P450 monooxygenaseC-8 hydroxylation. asm.org
Tri3AcyltransferaseC-15 acylation.
Tri4Cytochrome P450 monooxygenaseOxygenation of trichodiene. cdnsciencepub.comnih.govscilit.com
Tri5Sesquiterpene cyclaseFirst committed step, cyclization of FPP. frontiersin.orgnih.gov
Tri6Transcription factorPositive regulator of TRI gene expression.
Tri10Transcription factorRegulatory protein.
Tri11Cytochrome P450 monooxygenaseC-15 hydroxylation. exlibrisgroup.com
Tri12Transporter proteinToxin efflux.
Tri101AcyltransferaseC-3 acetylation.

Genetic Organization of TRI Genes (e.g., TRI5, TRI4, TRI22)

The organization of TRI genes can vary significantly among different trichothecene-producing fungal genera, such as Fusarium and Trichoderma. In many Fusarium species, the TRI genes are located together in a large gene cluster. For example, in F. graminearum and F. sporotrichioides, a core cluster of 12 genes is found within a 26-kb region of DNA.

In contrast, in Trichoderma species, the TRI genes are often distributed across multiple genomic regions. A common arrangement in Trichoderma arundinaceum involves three distinct loci:

A region containing only the tri5 gene.

A main cluster containing tri14, tri12, tri22, tri10, tri3, tri4, and tri6 arranged contiguously.

A third region with tri18, tri23, and tri17.

This physical separation of tri5 from the main cluster is a unique characteristic of the Trichoderma species that have been examined. Despite these organizational differences, key genes like TRI5, TRI4, and TRI22 are conserved as they are essential for forming the core 12,13-epoxytrichothec-9-ene (EPT) structure common to all trichothecenes, including the this compound precursor.

Role of Specific Genes in Macrocyclic Trichothecene Formation

This compound (4,15-dihydroxy EPT) itself is an intermediate, and its conversion into a macrocyclic trichothecene requires several additional enzymatic steps encoded by specific TRI genes. The formation of the characteristic macrocyclic ring is what distinguishes these compounds from simple trichothecenes.

Key genes involved in this process include:

TRI17 : This gene encodes a polyketide synthase, which is responsible for creating the linear polyketide chain that will form the macrocyclic ring.

TRI3 and TRI8 : These genes encode acyltransferases that are necessary for the esterification of the polyketide chain to the hydroxyl groups at the C-4 and C-15 positions of the this compound core.

TRI18 : In Trichoderma arundinaceum, the Tri18 acyltransferase is specifically implicated in attaching the polyketide side chain to the C-4 position of the trichothecene core.

TRI24 and TRI25 : These genes have been identified in macrocyclic trichothecene-producing fungi but are absent in those that only produce simple trichothecenes. Functional analysis indicates that TRI24 is specific and essential for the biosynthesis of macrocyclic trichothecenes.

The table below summarizes the functions of these key genes in the formation of macrocyclic trichothecenes from the this compound intermediate.

GeneEncoded ProteinFunction in Macrocyclic Trichothecene Formation
TRI17 Polyketide SynthaseCatalyzes the formation of the linear polyketide side chain.
TRI3 AcyltransferaseInvolved in the esterification of the polyketide to the trichothecene core.
TRI8 AcyltransferaseInvolved in the esterification of the polyketide to the trichothecene core.
TRI18 AcyltransferaseCatalyzes the attachment of the polyketide side chain at the C-4 position.
TRI24 UnknownSpecific and essential for macrocyclic trichothecene biosynthesis.

Functional Characterization of Key Enzymes (e.g., Cytochrome P450 Monooxygenases)

The biosynthesis of this compound begins with the cyclization of farnesyl diphosphate (B83284), catalyzed by the terpene synthase encoded by TRI5, to form trichodiene. Following this initial step, a series of oxygenation reactions are catalyzed by cytochrome P450 monooxygenases (P450s or CYPs), which are crucial for creating the core trichothecene structure.

The enzyme encoded by TRI4 is a key cytochrome P450 monooxygenase that introduces several oxygen atoms onto the trichodiene molecule. This leads to the formation of isotrichotriol, which then spontaneously cyclizes to form isotrichodermol, the first intermediate containing the toxic EPT skeleton. The catalytic versatility of these P450 enzymes is a major source of the structural diversity seen among trichothecenes. The function of the Tri4 enzyme can even differ between fungal genera; for instance, the Fusarium Tri4 catalyzes four oxygenations on trichodiene, while the Myrothecium Tri4 catalyzes only three.

The table below details the initial enzymatic steps in the pathway leading to the this compound precursor.

Enzyme (Gene)Enzyme ClassFunction
Tri5 (TRI5)Terpene SynthaseCatalyzes the cyclization of farnesyl diphosphate to trichodiene.
Tri4 (TRI4)Cytochrome P450 MonooxygenaseCatalyzes multiple oxygenations of trichodiene to yield isotrichotriol.
Tri22 (TRI22)OxygenaseCatalyzes the hydroxylation at C-4 of the EPT core.

Strategies for Biosynthetic Pathway Engineering

The complex genetic architecture of the this compound pathway offers multiple targets for metabolic engineering. Scientists are exploring ways to manipulate these pathways to increase the production of desired compounds or to create novel analogs with unique properties.

Modulation of Microbial Production for Enhanced Yields

Enhancing the yield of trichothecenes can be achieved through several strategies. One approach is the optimization of culture conditions. In Fusarium graminearum, factors such as the pH of the culture medium and the physical culture system (e.g., flat mycelial flocs versus dispersed mycelia) have a significant impact on trichothecene biosynthesis.

Another strategy involves genetic manipulation of regulatory elements. The expression of TRI genes is controlled by regulatory genes like TRI6 and TRI10. Altering the expression of these master regulators or other activators and repressors within the fungus can be used to switch on or boost the production of the entire biosynthetic pathway. Furthermore, studies have shown that changes to the physical structure and length of the core TRI gene cluster region can lead to a deregulation of the pathway and an increase in toxin production.

Genetic Manipulation for Analog Production

Genetic engineering of the biosynthetic pathway allows for the production of novel trichothecene analogs, a process often referred to as combinatorial biosynthesis. By inactivating or modifying specific genes, the biosynthetic process can be redirected to accumulate different intermediates or to produce altered final products.

For example, the disruption of genes encoding late-stage tailoring enzymes, such as acyltransferases, can lead to the production of different trichothecene analogs. In Fusarium, the inactivation of TRI7 or TRI13 results in the production of 3-acetyldeoxynivalenol (B190510) (3-ADON) or 15-acetyldeoxynivalenol (B30657) (15-ADON) instead of nivalenol (B191977). Similarly, deleting the tri18 gene in T. arundinaceum blocks the production of the macrocyclic product harzianum A and leads to the accumulation of the intermediate trichodermol. These approaches demonstrate that targeted genetic manipulation is a powerful tool for diversifying the range of accessible trichothecene structures.

Chemical Synthesis of Verrucarol and Its Analogues

Total Synthesis Strategies for the Trichothecene (B1219388) Core

The central goal in the total synthesis of Verrucarol is the construction of its defining trichothecene core, a 6/6/5 (A,B,C) fused ring system. Various strategies have been developed over decades to achieve this complex architecture.

Early efforts towards the synthesis of complex natural products like this compound often involved exploring various cyclization strategies to build the core ring systems. For the AB ring system of this compound, some intramolecular cyclization routes faced difficulties rice.edu. In one instance, a Diels-Alder reaction involving methyl coumalate and isoprene (B109036) successfully afforded a bicyclic lactone, serving as a precursor for the AB ring system rice.edu. While Robinson annulation is a powerful method for constructing six-membered rings through a sequence of Michael addition and intramolecular aldol (B89426) condensation, widely applied in the synthesis of natural products such as steroids and alkaloids, direct evidence of its seminal application as an analog for the early total synthesis of this compound itself was not explicitly found in the provided search results byjus.comchemistrysteps.comt3db.canih.gov.

Significant advancements have been made in developing enantioselective total synthesis routes for this compound, allowing for the controlled formation of specific stereoisomers. A notable approach involves starting from D-glucose, an enantiomerically pure and readily available carbohydrate chemistrysteps.comuni.luoregonstate.edu. This strategy leverages the inherent chirality of D-glucose to establish the desired stereochemistry in the final product.

Key steps in such enantioselective syntheses often include:

Aldol-like carbon-carbon bond formation: This reaction is applied to a starting lactone using a four-carbon aldehyde, facilitating the introduction of the quaternary stereogenic carbon that is shared between the B and C-rings of the trichothecene skeleton chemistrysteps.comuni.lu.

Dieckmann cyclization: This reaction is employed on a derived epsilon-ester lactone to construct the C-ring equivalent chemistrysteps.comuni.lu.

Barton's decarboxylative oxygenation: This methodology converts a carboxylic acid functionality in the Dieckmann cyclization product into a hydroxyl group chemistrysteps.comuni.lu.

Stereoselective formation of the exo-epoxy ring: The final step involves the precise formation of the exo-epoxy ring at the methylene (B1212753) carbon bridging the B and C-rings chemistrysteps.comuni.lu.

More recently, concise asymmetric routes to (–)-Verrucarol have been reported, representing shorter synthetic pathways compared to earlier, often racemic or lengthy approaches wikipedia.org.

The development of efficient routes to the trichothecene core, as seen in this compound synthesis, often benefits from convergent strategies to overcome the challenges associated with constructing such intricate molecular architectures wikipedia.org.

Key Synthetic Reactions and Methodologies

The successful total synthesis of this compound relies on the strategic application of powerful synthetic reactions and methodologies to construct its complex ring system and introduce specific functionalities.

Diels-Alder cycloadditions, particularly asymmetric [4+2] cycloadditions, have proven to be a pivotal methodology in the synthesis of the trichothecene core of this compound wikipedia.orgmycocentral.euresearchgate.net. This reaction is highly valuable for constructing cyclic systems with controlled stereochemistry. For instance, an enantioselective [4+2] cycloaddition is employed to build the cis-fused A/B ring fragment of the trichothecene architecture wikipedia.org. Furthermore, an asymmetric [4+2] Diels-Alder cycloaddition of 4-pyrones has been identified as a key reaction for rapidly accessing an enantioenriched precursor to the trichothecene core mycocentral.euresearchgate.net. An earlier study on the synthesis of the AB ring system of this compound also highlighted the success of the Diels-Alder reaction of methyl coumalate and isoprene in affording a bicyclic lactone intermediate rice.edu.

Radical cyclizations, especially those mediated by samarium (II) iodide (SmI2), have emerged as powerful tools in the synthesis of this compound and its analogues. SmI2, often referred to as Kagan's reagent, is known for its strong reducing power and excellent chemoselectivity in reductive coupling reactions, making it suitable for forging challenging carbon-carbon bonds mycocentral.euresearchgate.net.

In the context of this compound synthesis, a novel samarium (II) iodide (SmI2)-mediated radical cyclization to an enol sulfonate has been instrumental in generating a complex oxabicyclo[3.2.1]octanone ring system, which is a key component of the tricyclic trichothecene core mycocentral.euresearchgate.net. This methodology allows for the efficient construction of intricate oxygen-containing motifs within the molecule.

Dieckmann Cyclization and Aldol-like Carbon-Carbon Bond Formations

Dieckmann cyclization and aldol-like carbon-carbon bond formations are pivotal steps in the total synthesis of this compound, contributing significantly to the construction of its characteristic ring systems. In one notable total synthesis of (−)-verrucarol, an aldol-like carbon-carbon bond formation was strategically applied to a D-glucose-derived bicyclic α-methylated γ-lactone. This reaction, utilizing a four-carbon aldehyde as an electrophile, was instrumental in introducing the quaternary stereogenic carbon that bridges the B and C-rings of the trichothecene skeleton acs.orgnih.gov.

Following this crucial bond formation, a Dieckmann cyclization of the resulting ε-ester lactone was employed to construct the C-ring equivalent acs.orgnih.gov. This intramolecular Knoevenagel cyclization, as described in other synthetic routes, is key for forming the A-ring precursor and subsequently the C-ring researchgate.netresearchgate.net. The Dieckmann cyclization is a base-catalyzed intramolecular cyclization of diesters to form β-keto esters, which can then be further transformed researchgate.net.

Epoxidation Reactions (e.g., Stereoselective Exo-Epoxy Ring Formation)

Epoxidation reactions play a critical role in installing the characteristic C12,13 exo-epoxy ring of this compound, a defining feature of the trichothecene core acs.orgbu.edu. The final step in several total syntheses of (−)-verrucarol involves the stereoselective formation of this exo-epoxy ring at the methylene carbon located in the bridge connecting the B and C-rings acs.orgnih.govresearchgate.netresearchgate.net.

This stereoselective epoxidation often utilizes peroxyacids, such as m-chloroperoxybenzoic acid (m-CPBA), which are known to form epoxides from alkenes via a syn addition mechanism, preserving the configuration of atoms about the C-C bond masterorganicchemistry.com. The high stereoselectivity observed in these epoxidation steps is crucial for obtaining the correct this compound stereoisomer acs.orgnih.govresearchgate.netresearchgate.net.

Rearrangement Reactions (e.g., Wagner-Meerwein Rearrangement)

Rearrangement reactions, particularly the Wagner-Meerwein rearrangement, have been leveraged in the synthesis of this compound precursors. The Wagner-Meerwein rearrangement is renowned for its ability to efficiently construct quaternary chiral centers and achieve carbon skeleton rearrangement within molecules, making it valuable for synthesizing complex polycyclic natural products like trichothecenes sioc-journal.cn.

In the context of this compound synthesis, a Wagner-Meerwein rearrangement sequence, often in conjunction with a trimethylsilyl-controlled Diels-Alder reaction, has been applied to synthesize bicyclic precursors acs.orgorganicchemistrydata.orgacs.org. This highlights the utility of such rearrangements in establishing the intricate ring systems found in this compound researchgate.net.

Other Advanced Organic Transformations (e.g., Barton's Decarboxylative Oxygenation)

Beyond the aforementioned reactions, other advanced organic transformations have been integral to the total synthesis of this compound. Barton's decarboxylative oxygenation is one such transformation that has been employed. This reaction facilitates the conversion of a carboxylic acid functionality into a hydroxyl group acs.orgnih.govscite.ai. In the synthesis of this compound, this strategy was utilized to transform a carboxylic acid functionality, derived from a Dieckmann cyclization product, into a hydroxyl group, thereby advancing the synthetic route towards the desired natural product acs.orgnih.govresearchgate.net. Barton's decarboxylative oxygenation involves the homolytic cleavage of O-acyl thiohydroxamates in the presence of oxygen unifei.edu.br.

Synthetic Strategies for this compound Analogues and Derivatives

Synthetic efforts extend beyond this compound itself to its analogues and derivatives, often with the aim of exploring their biological activity or structural diversity. This compound serves as a key entry point for the synthesis of more complex macrocyclic trichothecenes, such as verrucarin A and verrucarin J, which exhibit increased potency bu.edudigitellinc.comresearchgate.net.

Introduction of Macrocyclic Rings to the this compound Scaffold

The introduction of macrocyclic rings to the this compound scaffold is a significant strategy for synthesizing more potent trichothecene analogues. This compound is the hydrolysis product of macrocyclic trichothecenes like verrucarin A acs.orgunifei.edu.br. Synthetic routes to these macrocyclic compounds often begin with this compound, which is then elaborated through esterification with macrolide chains bu.edu. For instance, the synthesis of verrucarin J from this compound has been described, involving esterification and macrolactonization steps to form the macrocyclic structure researchgate.net. These macrocyclic analogues are of interest due to their enhanced biological activity bu.edudigitellinc.com.

Diversification at Specific Hydroxyl Positions (e.g., C4, C15)

Diversification at specific hydroxyl positions, such as C4 and C15, is a common strategy to generate a range of this compound derivatives. This compound possesses hydroxyl groups that can be selectively modified to introduce new functionalities or alter the compound's properties acs.orgbayanbox.ir. For example, the primary hydroxyl group of this compound can be selectively acetylated or silylated to facilitate further deoxygenation researchgate.net. While specific detailed research findings for C4 and C15 diversification were not extensively detailed in the search results, the general principle of modifying hydroxyl groups for diversification is a standard approach in natural product synthesis bayanbox.ircore.ac.uk.

Structure Activity Relationships Sar and Molecular Modifications of Verrucarol

Impact of the Trichothecene (B1219388) Core Structure on Biological Activity

The rigid tricyclic core of verrucarol, known as the trichothecene nucleus, is fundamental to its biological activity. This core consists of a cyclohexene (B86901) A-ring, a tetrahydropyranyl B-ring, and a cyclopentyl C-ring. rsc.org Key features of this core structure, including the 12,13-epoxide group and the C9-C10 double bond, are critical for its toxic effects. nih.gov

Significance of the 12,13-Epoxide Group

The 12,13-epoxide ring is a hallmark of the trichothecene family and is widely considered essential for their biological activity. nih.govnih.gov This electrophilic epoxide is believed to interact with nucleophilic targets within the cell, such as the thiol groups of enzymes, leading to the inhibition of critical cellular processes like protein synthesis. nih.gov The removal or modification of this epoxide group generally leads to a significant reduction or complete loss of toxicity. nih.gov

A compelling example of the epoxide group's importance is seen in a study comparing roridin (B1174069) E with its synthetic analogue, 12,13-deoxyroridin E, which lacks the epoxide ring. The 12,13-deoxyroridin E was found to be approximately 80-fold less cytotoxic than roridin E, highlighting the critical contribution of the epoxide to the molecule's potent biological activity. researchgate.net This substantial decrease in cytotoxicity underscores the central role of the 12,13-epoxide in the mechanism of action of macrocyclic trichothecenes.

Role of the Macrocyclic Ring in Potency and Selectivity

Macrocyclic trichothecenes, such as verrucarin A and the roridins, are diesters of this compound where the C4 and C15 hydroxyl groups are linked by a macrocyclic ester bridge. nih.gov This macrocyclic ring plays a crucial role in enhancing the potency and influencing the selectivity of these compounds. bu.edunih.gov The increased potency of macrocyclic trichothecenes compared to their simpler counterparts is a well-documented phenomenon. bu.edu

Studies have indicated that the breakage of the macrocyclic ring can lead to a dramatic decrease in cytotoxicity. researchgate.netnih.gov This suggests that the macrocycle is not merely a passive substituent but actively contributes to the molecule's ability to interact with its biological targets. The conformation and chemical nature of the macrocyclic ring can influence how the molecule binds to the ribosome, its primary site of action, and may also affect its ability to traverse cellular membranes. The stereochemistry of the macrocycle is also of crucial importance regarding biological activity and selectivity. nih.gov Even small alterations in the molecular structure of the macrocycle can lead to substantial changes in biological activity or selectivity against different cancer cell lines. researchgate.netnih.gov

Influence of Substituents on this compound's Biological Mechanisms

Beyond the core structure, the nature and position of substituents on the this compound skeleton significantly modulate its biological activity. The hydroxyl groups at the C4 and C15 positions are particularly important sites for functionalization, and their modification can have a profound impact on the molecule's potency and mechanism of action.

Functionalization at C4 and C15 Positions

This compound itself possesses hydroxyl groups at the C4 and C15 positions. nih.gov Research has shown that the acetylation of these hydroxyl groups can markedly enhance biological activity. For instance, the conversion of this compound to diacetylthis compound has been demonstrated to significantly increase its inhibition of protein synthesis in vitro and its cytotoxicity toward both cancer and non-cancer cell lines. researchgate.netchemrxiv.org This underscores the critical role that peripheral modifications at these positions play in modulating biological activity.

Comparative SAR with Other Trichothecene Derivatives (e.g., Verrucarin A, Roridins)

A comparative analysis of the structure-activity relationships of this compound with its macrocyclic derivatives, verrucarin A and the roridins, reveals the profound impact of the macrocyclic ester bridge. While this compound is the core alcohol, verrucarin A and roridins are diesters where the C4 and C15 hydroxyls are linked. nih.gov This structural difference leads to a significant increase in cytotoxic potency for the macrocyclic compounds.

For example, verrucarin A is reported to be one of the most toxic metabolites in its class. unito.it Although verrucarin A and roridin A are structurally similar and equitoxic in some measures, they can exhibit considerably different immunomodulatory properties. nih.gov This suggests that subtle differences in the macrocyclic ring structure can lead to distinct biological response profiles. The roridins, which typically have a larger macrocyclic ring than the verrucarins, also exhibit potent cytotoxic and other biological activities. nih.gov The presence of the macrocyclic ring is a key factor that increases the toxicity of trichothecenes. nih.gov

The table below summarizes the general structural differences and their impact on cytotoxicity.

CompoundKey Structural FeatureRelative Cytotoxicity
This compound Core trichothecene with -OH at C4 and C15Moderate
Diacetylthis compound Acetyl groups at C4 and C15Higher than this compound
Verrucarin A Macrocyclic diester at C4 and C15High
Roridin A Macrocyclic diester at C4 and C15High

Design and Synthesis of this compound Analogues for SAR Studies

The systematic investigation of structure-activity relationships for this compound and its derivatives has been historically limited by the lack of concise synthetic routes to these complex molecules. researchgate.netchemrxiv.org However, recent advances in synthetic organic chemistry have enabled the development of modular and efficient total syntheses of this compound and its analogues. bu.edu These synthetic platforms are invaluable for probing the structure-function relationships of trichothecenes and for guiding the optimization of these compounds for potential therapeutic applications. chemrxiv.org

The ability to synthetically access this compound allows for the systematic modification of its structure to investigate the contributions of different functional groups to its biological activity. For instance, synthetic routes have been developed to produce the minimal trichothecenes this compound, diacetylthis compound, and trichodermin. researchgate.net This has allowed for direct comparisons of their biological activities, confirming that acetylation of this compound significantly enhances its inhibitory effect on protein synthesis and its cytotoxicity. researchgate.net

Furthermore, synthetic strategies are being developed to generate macrocyclic analogues of this compound to conduct more detailed structure-activity-relationship studies. bu.edu The design and synthesis of novel analogues with modified macrocyclic rings or altered substituents on the trichothecene core will continue to provide valuable insights into the molecular determinants of their biological activity. This knowledge is crucial for understanding their mechanisms of action and for potentially harnessing their potent cytotoxic properties for therapeutic purposes.

Systematic Modification Approaches

Systematic modifications of the this compound structure have been a key strategy to elucidate the roles of its various functional groups in its biological activity. A primary focus of these modifications has been the hydroxyl groups at the C4 and C15 positions of the trichothecene core.

One of the most studied modifications is the esterification of these hydroxyl groups. A prominent example is the acetylation of both the C4 and C15 hydroxyls to produce diacetylthis compound. This seemingly simple chemical alteration has profound consequences for the molecule's potency. Research has consistently shown that diacetylthis compound exhibits markedly enhanced cytotoxicity against a range of cancer and non-cancer cell lines compared to its parent compound, this compound. nih.govwikipedia.org This suggests that the acetyl groups play a critical role in the molecule's ability to interact with its cellular target or in its cellular uptake.

Beyond simple acetylation, the creation of macrocyclic diesters linking the C4 and C15 positions has been shown to further amplify biological activity. Verrucarin A, a naturally occurring macrocyclic trichothecene, can be considered a derivative of this compound where the C4 and C15 hydroxyls are bridged by a macrocyclic ester linkage. These macrocyclic analogues generally display even greater potency than simple esters like diacetylthis compound, highlighting the significant impact of this structural constraint on biological function.

The core trichothecene structure itself is indispensable for activity. The 12,13-epoxide ring and the double bond at the C9-C10 position are considered essential pharmacophoric elements. Modifications or removal of these features typically lead to a significant loss of biological activity.

Correlation of Structural Changes with Mechanistic Biological Effects

The enhanced biological activity observed with modifications to the this compound structure, particularly at the C4 and C15 positions, is directly linked to its primary mechanism of action: the inhibition of protein synthesis. This compound and its derivatives exert their cytotoxic effects by binding to the eukaryotic ribosome, the cellular machinery responsible for protein production.

Studies have demonstrated that while this compound itself can inhibit protein synthesis in cell-free systems, its potency is significantly lower than that of its acetylated counterpart, diacetylthis compound. nih.govwikipedia.org This indicates that the acetyl groups at C4 and C15 are crucial for high-affinity binding to the ribosome.

Cryo-electron microscopy (cryo-EM) studies have provided a detailed view of how diacetylthis compound interacts with the human 50S ribosomal subunit. nih.gov These structural insights reveal that the acetyl groups are not merely passive additions but actively participate in the binding process, forming key interactions with the ribosomal components. This enhanced binding affinity directly translates to more effective inhibition of the peptidyl transferase center, the active site of the ribosome, thereby halting protein synthesis and ultimately leading to cell death.

The increased potency of macrocyclic analogs like verrucarin A is also attributed to a more constrained and favorable conformation for ribosome binding. The macrocycle is believed to orient the molecule optimally within the ribosomal binding pocket, leading to a more stable and prolonged interaction.

The fundamental importance of the trichothecene core, including the 12,13-epoxide group, lies in its role as the foundational scaffold that presents the key functional groups for interaction with the ribosome. Any alteration that disrupts the three-dimensional shape of this core or removes the epoxide ring is likely to abolish the compound's ability to bind to its target, thus rendering it inactive.

The following table summarizes the impact of key structural modifications on the biological activity of this compound:

Compound/AnalogModification from this compoundEffect on CytotoxicityEffect on Protein Synthesis Inhibition
Diacetylthis compound Acetylation of C4 and C15 hydroxyl groupsMarkedly IncreasedMarkedly Increased
Verrucarin A Macrocyclic ester linkage between C4 and C15Significantly IncreasedSignificantly Increased
Analogs lacking the 12,13-epoxide Removal of the epoxide ringSignificantly Decreased/AbolishedSignificantly Decreased/Abolished

The systematic exploration of this compound's structure-activity relationships not only provides a deeper understanding of its toxicological properties but also offers a blueprint for the rational design of novel therapeutic agents that target the ribosome. By fine-tuning the substituents on the trichothecene scaffold, it may be possible to develop compounds with enhanced potency and selectivity against cancer cells.

Mechanistic Investigations of Verrucarol S Biological Activities

Molecular Targets and Binding Interactions

The primary molecular target of verrucarol and other trichothecenes is the ribosome, the cellular machinery responsible for protein synthesis. Their interaction with ribosomes leads to a cascade of downstream cellular effects.

This compound, like other trichothecenes, inhibits protein synthesis by binding to eukaryotic ribosomes wikipedia.orgontosight.aimycocentral.euuni-freiburg.de. This inhibitory action is a hallmark of the trichothecene (B1219388) class, which are known for their ability to disrupt protein production wikipedia.org. The 12,13-epoxy ring, a characteristic structural feature of trichothecenes, is critical for their biological activities and their capacity to disrupt protein synthesis wikipedia.orgnih.gov. Studies have demonstrated that this compound specifically inhibits human cytosolic protein synthesis in vitro uni-freiburg.dewikipedia.org.

Trichothecenes interfere with the active site of peptidyl transferase on ribosomes, thereby impeding the formation of peptide bonds during translation nih.govnih.gov. Different trichothecenes can inhibit distinct stages of protein translation, categorized as Type I (inhibition of initiation), Type E (inhibition of elongation), or Type T (inhibition of termination) wikipedia.org. This compound has been shown to inhibit both the elongation and termination phases of protein synthesis mycocentral.eu.

Structural analyses have provided detailed insights into how this compound interacts with ribosomal subunits. This compound and its derivative, diacetylthis compound, have been characterized to bind to the 50S subunit of the human cytosolic ribosome uni-freiburg.dewikipedia.org. High-resolution structural characterization, specifically at 2.7 Å resolution, of this compound binding to the human cytosolic ribosome's 50S subunit has unveiled binding determinants that were not discernible from previous structures obtained in yeast ribosomes uni-freiburg.dewikipedia.org.

Furthermore, diacetylthis compound has been observed to bind to the 60S subunit of the human ribosome, with high-resolution structures allowing for the detection of interactions not previously resolved in yeast ribosome structures wikipedia.org. Generally, trichothecenes are known to bind to the 60S ribosomal subunit wikipedia.orgmycocentral.euuni.lu. The inhibitory effect exerted on the 60S ribosomal subunit can subsequently induce a cellular stress response wikipedia.org.

The interaction of trichothecenes with the ribosome is characterized by its stereospecificity wikipedia.org. This stereospecificity is evident in how different substitution patterns on the trichothecene side chains influence the specific stage of protein translation they inhibit wikipedia.org. For instance, trichothecenes possessing an oxygen functionality at the C-15 position typically lead to Type I inhibition (initiation), whereas an -H or -OH group at the C-4 position generally confers Type T inhibition (termination) wikipedia.org.

Research has also indicated that mutations in ribosomal protein L3 (RPL3), such as the W258C mutation, can impart resistance to trichothecenes, suggesting a critical role for RPL3 in the toxin-ribosome interaction wikipedia.orgacademicdirect.org. Variations in trichothecene resistance observed among different species may be linked to the presence of different isoforms of RPL3 wikipedia.org.

Induction of Cellular Stress Responses

Beyond direct protein synthesis inhibition, this compound and other trichothecenes are potent inducers of cellular stress responses, particularly the ribotoxic stress response.

Trichothecenes are well-documented activators of the ribotoxic stress response (RSR) wikipedia.orgontosight.ainih.govnih.govnih.gov. The RSR is a cellular defense mechanism defined by the activation of one or more mitogen-activated protein kinases (MAPKs) following cellular intoxication by inhibitors of protein synthesis. The stress response is a direct consequence of the inhibitory effect of trichothecenes on the 60S ribosomal subunit wikipedia.org. The activation of the ribotoxic stress response is further associated with the induction of pro-apoptotic signaling pathways and the activation of a pro-inflammatory response within the cell.

A key component of the cellular response to this compound and other trichothecenes is the activation of mitogen-activated protein kinases (MAPKs) wikipedia.orgontosight.aimycocentral.eunih.govnih.govnih.gov. Specifically, these mycotoxins lead to the activation of ERK1/2, JNK, and p38 MAPKs wikipedia.orgmycocentral.eunih.govnih.gov. This activation of MAPKs is a direct downstream consequence of the ribotoxic stress response initiated by ribosomal damage mycocentral.eunih.govnih.gov. In murine cells, the induction of these MAPKs has been shown to be mediated by a double-stranded RNA-activated protein kinase R (PKR) nih.gov. The activation of MAPKs, particularly p38 and ERK1/2, plays a crucial role in cellular signaling, leading to the expression of genes that regulate immune responses, chemotaxis, inflammatory processes, and apoptosis mycocentral.eu.

Modulation of Intracellular Signaling Pathways

This compound and related trichothecenes exert their biological effects by interfering with critical intracellular signaling pathways, leading to significant cellular dysfunction and, ultimately, cell death.

Effects on Pro-Survival Signaling (e.g., Akt/NF-κB/mTOR)

Trichothecenes are known for their potent ability to inhibit protein synthesis, a fundamental cellular process. uni.lunih.govuni.luscitoys.commycocentral.eunih.govontosight.aictdbase.org This broad inhibition can indirectly impact various pro-survival signaling pathways, which rely on the continuous synthesis of key regulatory proteins. While direct comprehensive studies focusing solely on this compound's precise modulation of Akt/NF-κB/mTOR signaling are less abundant in the provided information, research on its closely related macrocyclic derivative, verrucarin A, offers significant insights.

Verrucarin A has been demonstrated to strongly inhibit cell proliferation and induce apoptosis in cancer cells by down-regulating the expression of pro-survival signaling proteins, specifically phospho-Akt (p-Akt), nuclear factor kappa B (NF-κB) (p65), and phospho-mammalian target of rapamycin (B549165) (p-mTOR). mycocentral.euwikipedia.org This inhibition of the Akt/NF-κB/mTOR pathway is crucial for the compound's anti-proliferative and apoptosis-inducing activities. mycocentral.euwikipedia.org The Akt/mTOR pathway is known to regulate NF-κB activity, with mTOR and its associated protein Raptor inducing IKK (IκB kinase) activity in an Akt-dependent manner, which is essential for NF-κB activation. nih.govuni.luwikipedia.orgnih.gov Given that this compound is an alkaline hydrolysate of verrucarin A, massbank.eu and both share the trichothecene core, it is plausible that this compound may influence these pathways through similar, albeit potentially less potent, mechanisms.

Induction of Apoptosis through Modulation of Apoptotic Pathways

A key mechanism through which this compound exerts its biological effects is the induction of apoptosis, or programmed cell death, via the modulation of apoptotic pathways. nih.gov This is a common characteristic among many trichothecene mycotoxins.

For instance, verrucarin A induces apoptosis in various cancer cell lines, characterized by several biochemical hallmarks. These include the cleavage of poly (ADP-ribose) polymerase (PARP-1) and procaspases-3, -8, and -9. mycocentral.euwikipedia.org Furthermore, it inhibits the activity of anti-apoptotic Bcl-2 family proteins (such as Bcl-2 and Bcl-xL) while influencing pro-apoptotic members (like Bax and Bad). mycocentral.euwikipedia.org Verrucarin A also triggers mitochondrial depolarization and the release of cytochrome c, events central to the intrinsic apoptotic pathway. wikipedia.org Other trichothecenes, such as T-2 toxin, are well-documented apoptosis inducers in diverse cell types, both in vitro and in vivo, often involving the activation of JNK and p38 mitogen-activated protein kinases (MAPKs). nih.govscitoys.comuni.lunih.gov Deoxynivalenol (B1670258) (DON), another prominent trichothecene, also induces apoptosis in immune system cells and activates MAPKs, leading to cell cycle arrest and apoptosis. uni.lunih.govontosight.ai

Comparative Analysis of Mechanistic Differences Among Trichothecenes

Trichothecenes represent a large and structurally diverse group of tricyclic sesquiterpenoid mycotoxins, all sharing a common 12,13-epoxytrichothec-9-ene (B1214510) ring system. massbank.eunih.gov Despite this shared core, variations in their side chains and macrocyclic structures lead to differences in their specific biological activities and mechanistic nuances.

The primary and most widely recognized mechanism of action for the trichothecene family, including this compound, is the potent inhibition of protein synthesis in eukaryotic cells. uni.lunih.govuni.lunih.govontosight.ai This occurs through their binding to the 60S ribosomal subunit, which blocks peptidyl transferase activity, thereby halting translation and leading to cell death and tissue damage. nih.govnih.gov However, the exact stage of protein synthesis inhibited can vary among different trichothecenes:

T-2 toxin , HT-2 toxin , and diacetoxyscirpenol (B1670381) primarily inhibit polypeptide chain initiation. scitoys.com

Trichothecin affects the elongation phase. scitoys.com

Deoxynivalenol primarily impacts the termination phase. scitoys.com

This differential interaction with the ribosomal machinery highlights subtle mechanistic distinctions within the family.

Beyond protein synthesis inhibition, trichothecenes induce a "ribotoxic stress response," which involves the activation of mitogen-activated protein kinases (MAPKs). nih.govontosight.aictdbase.org This stress response is a broader cellular reaction to ribosomal damage. Furthermore, some trichothecenes, including T-2 toxin and deoxynivalenol, are known to promote the formation of cellular reactive oxygen species (ROS), leading to oxidative damage, lipid peroxidation, and DNA damage, which subsequently contribute to apoptosis. nih.gov

Structural differences also play a role in their biological efficacy. For instance, this compound is a non-macrocyclic trichothecene, while verrucarin A is macrocyclic. massbank.eunih.gov While the presence or absence of a macrocycle at C-4 and C-15 may not significantly impact antimalarial activity, the presence of free hydroxyl groups at these positions, as seen in this compound, has been observed to lead to a complete loss of antimalarial activity in some studies. massbank.eu This suggests that specific functional groups and their positions on the trichothecene scaffold are critical determinants of their biological spectrum and potency.

The following table summarizes key mechanistic aspects of various trichothecenes:

Compound NamePrimary Mechanism of Action (General)Specific Ribosomal Inhibition StageInduction of ApoptosisMembrane DisruptionROS Generation
This compoundProtein synthesis inhibition uni.luNot specifiedYes nih.govYes (fungal cells) nih.govNot specified
Verrucarin AProtein synthesis inhibition mycocentral.euNot specifiedYes mycocentral.euwikipedia.orgYes (mitochondrial) uni.luNot specified
T-2 toxinProtein synthesis inhibition nih.govPolypeptide chain initiation scitoys.comYes nih.govuni.lunih.govYes uni.lunih.govYes nih.gov
Deoxynivalenol (DON)Protein synthesis inhibition uni.luTermination scitoys.comYes uni.lunih.govontosight.aiNot specifiedYes nih.gov
HT-2 toxinProtein synthesis inhibition scitoys.comPolypeptide chain initiation scitoys.comYesNot specifiedNot specified
DiacetoxyscirpenolProtein synthesis inhibition scitoys.comPolypeptide chain initiation scitoys.comNot specifiedNot specifiedNot specified
TrichothecinProtein synthesis inhibition nih.govElongation scitoys.comYes nih.govNot specifiedNot specified

Advanced Analytical Strategies for Verrucarol Research

High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for the analysis of mycotoxins, including verrucarol, offering significant advantages over traditional triple quadrupole tandem mass spectrometry (TQMS). HRMS provides accurate and exact mass measurements, leading to improved selectivity and sensitivity for detecting and identifying analytes, even at low concentrations nih.govmdpi.com. A key benefit of HRMS is its capacity for retrospective data analysis, allowing researchers to re-evaluate raw full HRMS data for non-target compounds without needing to re-measure the original sample nih.gov. HRMS methods have been successfully validated for routine mycotoxin analysis in challenging matrices, such as complex feeds nih.govresearchgate.netmdpi.com.

Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS) is applied in large-scale multi-residue methods for the screening, identification, and quantification of various contaminants, including pesticides and their degradation products, in foodstuffs eurl-pesticides.eu. While LC-TOF-MS might be less frequently used for routine pesticide residue analysis compared to LC-MS/MS, TOF mass analyzers are highly valued for their superior resolution and mass accuracy characteristics, which make them particularly suitable for confirmation purposes nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted technique for the quantitative analysis of mycotoxins due to its inherent advantages in sensitivity and selectivity nih.govruokavirasto.finih.govnih.gov. Systems typically utilize triple quadrupole mass analyzers operating in Multiple Reaction Monitoring (MRM) mode, enabling the simultaneous determination of multiple chemically diverse mycotoxins in a single run ruokavirasto.finih.gov. This compound has been included in multi-mycotoxin screening panels using LC-MS/MS phenomenex.comlcms.czresearchgate.net.

Method validation for LC-MS/MS typically assesses linearity, accuracy (recovery), and precision (relative standard deviation, RSD). For trichothecene (B1219388) mycotoxins in cereals, reported recovery values have ranged from 83.3% to 92.8%, with intra-day and inter-day precision (RSD) generally below 15% nih.gov.

Table 1: Representative LC-MS/MS Method Performance Parameters for Mycotoxin Analysis

ParameterRange/Value (Example)Context/Analyte GroupSource
Recovery (Accuracy)83.3% – 92.8%Trichothecene mycotoxins in cereals nih.gov
Intra-day Precision (RSDr)0.5% – 12.6%Trichothecene mycotoxins in cereals nih.gov
Inter-day Precision (RSDR)< 15%Trichothecene mycotoxins in cereals nih.gov

Matrix effects, which can significantly suppress or enhance ionization signals, pose a considerable challenge in LC-MS/MS analysis of complex samples nih.govruokavirasto.finih.gov. These effects necessitate robust compensation strategies to ensure accurate and precise results.

In situations where stable isotopically labeled internal standards are either unavailable or cost-prohibitive, structurally related compounds serve as a practical alternative hpst.czresearchgate.neteuropa.eu. This compound itself has been utilized as a structurally related internal standard for correcting for losses during extraction and clean-up in HRMS methods applied to complex feed matrices, such as forage maize and maize silage, for the analysis of A- and B-trichothecenes nih.govmdpi.comhpst.czresearchgate.net. However, a potential limitation of structurally different compounds is that they may not co-elute perfectly or behave identically to the target analyte throughout the analytical process, which could potentially lead to less accurate results compared to isotopically labeled standards hpst.cz.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and non-destructive analytical technique for the comprehensive characterization of molecular structures researchgate.netresearchgate.netemerypharma.comresearchgate.net. It provides detailed information regarding the planar configurations, conformations, and intermolecular interactions of compounds researchgate.netresearchgate.net.

For structural elucidation, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to achieve high confidence in chemical structure assignments researchgate.netemerypharma.comipb.pt.

1D NMR (e.g., ¹H-NMR, ¹³C-NMR): Initial structural information is often obtained from 1D NMR spectra, such as proton (¹H-NMR) and carbon-13 (¹³C-NMR). While useful for simpler molecules, the spectra of larger or more complex compounds can become overcrowded, making definitive assignments challenging researchgate.netemerypharma.comipb.pt. Specifically, ¹³C-NMR alone may not provide sufficient information for confident carbon assignments, necessitating the use of 2D techniques emerypharma.com.

2D NMR Techniques: These advanced techniques resolve spectral overlaps and provide crucial connectivity and spatial information, which are vital for elucidating complex structures researchgate.netemerypharma.comipb.pt.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-coupled, showing cross-peaks between directly bonded protons emerypharma.comslideshare.net.

HSQC (Heteronuclear Single Quantum Coherence Spectroscopy): HSQC reveals direct (one-bond) correlations between hydrogen and carbon atoms, indicating which hydrogens are directly attached to which carbons researchgate.netemerypharma.comslideshare.net.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for establishing long-range correlations (over two or three bonds) between protons and carbons, which is invaluable for assigning quaternary carbons and confirming connectivity across the molecular skeleton emerypharma.com.

NOESY (Nuclear Overhauser Effect SpectroscopY): This technique provides information about protons that are close in space, even if they are not directly bonded. NOESY correlations are crucial for determining the relative stereochemistry and conformational preferences of a molecule researchgate.netslideshare.netpreprints.org.

The structure of this compound and its derivatives has been extensively elucidated through the application of these comprehensive spectroscopic analyses, including various NMR techniques uoa.grresearchgate.net.

Table 2: Key 1D and 2D NMR Techniques for Structural Elucidation

NMR TechniqueTypePrimary Information Provided
¹H-NMR1DNumber, type, and environment of protons; coupling patterns
¹³C-NMR1DNumber and type of carbon atoms
COSY2DThrough-bond correlations between coupled protons
HSQC2DDirect (one-bond) correlations between ¹H and ¹³C
HMBC2DLong-range (multi-bond) correlations between ¹H and ¹³C
NOESY2DThrough-space correlations between spatially proximate protons; conformational data

NMR spectroscopy is versatile, capable of studying molecular structures, conformations, molecular interactions, and dynamic processes in both liquid (solution-state) and solid states researchgate.netresearchgate.netpreprints.orguleth.ca.

Solution-state NMR is commonly employed for characterizing small organic molecules and investigating the structures and dynamics of macromolecules in solution preprints.org. In contrast, solid-state NMR (SSNMR) is particularly valuable for analyzing materials in their native solid forms, offering unique insights into molecular structure, dynamics, and interactions that are often inaccessible via solution-state methods preprints.orgmdpi.com. Recent advancements in SSNMR, such as magic-angle spinning (MAS) and high-field NMR, have significantly improved spectral resolution and sensitivity, enabling detailed structural analysis of complex compounds in the solid state preprints.org.

Studies on trichothecenes, a class of mycotoxins that includes this compound and related compounds like verrucarin A and T-2 toxin, have leveraged a combination of solution- and solid-state NMR, often complemented by molecular modeling, to characterize their conformations and dynamics researchgate.netuleth.ca. For instance, comparative studies using solution- and solid-state NMR have revealed significant conformational differences for T-2 toxin, as indicated by variations in carbon chemical shifts, underscoring the importance of SSNMR for studying biological compounds and their behavior in different environments mdpi.com.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography (XRD) stands as a pivotal technique for the unequivocal determination of the absolute stereochemistry of complex natural products like this compound and its macrocyclic trichothecene derivatives. The precise three-dimensional atomic arrangement, including chiral centers, can be established through single-crystal X-ray diffraction analysis. This method has been instrumental in securing the absolute stereochemistry of roridins, which yield this compound upon hydrolysis ebi.ac.uk. Similarly, the absolute configuration of verrucarin A, a related macrocyclic trichothecene, has been observed through this technique nih.gov.

The reliability of absolute stereochemistry determination via XRD is often assessed using the Flack parameter thegoodscentscompany.comwmcloud.orgmdpi.com. A Flack parameter value close to zero with a small standard uncertainty indicates that the determined absolute structure is likely correct wmcloud.org. This technique has been historically considered the most reliable method for establishing absolute configuration, providing definitive structural assignments that are crucial for understanding the biological activity and chemical reactivity of chiral compounds such as this compound wmcloud.orgmdpi.com.

Immunochemical Methods for Detection in Research Samples (e.g., ELISA Cross-Reactivity)

Immunochemical methods, particularly Enzyme-Linked Immunosorbent Assays (ELISA), offer rapid and cost-effective alternatives to chromatographic techniques for the detection of mycotoxins in research samples wikipedia.org. These methods leverage the highly specific affinity between an antibody and its target antigen to detect and quantify specific molecules nih.govnih.gov.

While ELISA is widely used for mycotoxin detection, a critical consideration is cross-reactivity, which refers to the extent to which an antibody reacts with non-target proteins or structurally similar compounds wikipedia.org. Studies evaluating commercial ELISA kits designed for deoxynivalenol (B1670258) (DON) determination have shown varying degrees of cross-reactivity with other fusariotoxins. Notably, several commercial DON test kits, including AGRAQUANT, DON EIA, and VERATOX, exhibited low cross-reactivity toward this compound mycocentral.eunih.govmycocentral.eu. This indicates that while this compound is structurally related to other trichothecenes, the antibodies developed for specific mycotoxins like DON generally maintain a high degree of specificity, resulting in minimal interference from this compound in such assays.

The following table summarizes reported cross-reactivity observations for this compound in commercial Deoxynivalenol (DON) ELISA kits:

ELISA Kit NameTarget MycotoxinThis compound Cross-ReactivityReference
AGRAQUANTDeoxynivalenolLow mycocentral.eunih.govmycocentral.eu
DON EIADeoxynivalenolLow mycocentral.eunih.govmycocentral.eu
VERATOXDeoxynivalenolLow mycocentral.eunih.govmycocentral.eu
ROSA LF-DONQDeoxynivalenolLow mycocentral.eunih.govmycocentral.eu
MYCONTROLDONDeoxynivalenolLow mycocentral.eunih.govmycocentral.eu

Note: "Low" cross-reactivity generally implies less than 5% reactivity against non-target compounds, ensuring high specificity for the intended analyte wikipedia.org.

Application of Analytical Methods in Biosynthetic Pathway Characterization

Analytical methods are indispensable for characterizing the complex biosynthetic pathways of natural products like this compound. Structural analysis, often involving a combination of techniques, is employed to identify secondary metabolites produced in genetic and feeding experiments, thereby enabling the elucidation of associated metabolic and biosynthetic pathways for trichothecenes nih.gov.

For this compound, a putative biosynthetic pathway has been proposed, commencing with the precursor trichodiene (B1200196) thegoodscentscompany.com. This pathway involves a series of enzymatic transformations. For instance, the enzyme VerN, a sesquiterpene synthase, catalyzes the initial steps, while VerE, a multifunctional P450 enzyme homologous to Tri4, is involved in subsequent hydroxylations, transforming trichodiene into isotrichodiol thegoodscentscompany.com. Biochemical characterization of these specific enzymes, VerN and VerE, has been crucial in validating the proposed biosynthetic steps leading to this compound production thegoodscentscompany.com. The application of analytical techniques allows researchers to monitor the conversion of precursors, identify intermediates, and characterize the activity of specific enzymes, providing a detailed understanding of the enzymatic machinery responsible for this compound biosynthesis.

Future Research Trajectories and Applications in Chemical Biology

Development of More Concise and Enantioselective Synthetic Routes for Analog Development

The complex, stereochemically rich structure of verrucarol has historically presented a significant hurdle for synthetic chemists. Early total syntheses were often lengthy and low-yielding, which has limited the systematic exploration of its structure-activity relationships (SAR). chemrxiv.org A major ongoing objective is the development of more efficient and stereocontrolled synthetic pathways.

Recent breakthroughs have established concise, fully synthetic routes to this compound and related minimal trichothecenes. chemrxiv.orgresearchgate.net These modern strategies are critical for producing a diverse library of analogs. The ability to readily modify the this compound core allows researchers to probe the specific molecular interactions that govern its biological activity. For instance, modifying the hydroxyl groups at the C4 and C15 positions through acetylation has been shown to significantly enhance cytotoxicity and the inhibition of protein synthesis, highlighting the importance of peripheral modifications. chemrxiv.orgresearchgate.net Future work will likely focus on asymmetric syntheses to selectively produce the desired enantiomer, further refining the efficiency and practicality of generating novel this compound-based compounds for therapeutic and research applications.

Key objectives for future synthetic strategies include:

Enhancing Stereocontrol: Developing highly enantioselective and diastereoselective reactions to ensure the correct 3D architecture.

Modular Approaches: Designing synthetic routes that allow for late-stage diversification to rapidly generate a wide range of analogs.

Exploration of Novel Molecular Targets Beyond Ribosomal Inhibition

While the primary mechanism of action for this compound and its derivatives is the inhibition of eukaryotic protein synthesis via binding to the 60S ribosomal subunit, there is growing evidence suggesting the existence of other molecular targets. mdpi.comnih.gov The wide array of cellular effects, including apoptosis, cell cycle arrest, and modulation of immune responses, may not be solely attributable to the shutdown of translation. tandfonline.com These downstream effects could be secondary consequences of ribosomal stress or could indicate direct interactions with other cellular components.

Elucidation of Selectivity Mechanisms Between Different Ribosomal Types (e.g., Cytosolic vs. Mitochondrial)

A compelling area of investigation is the effect of trichothecenes on different ribosome populations within a eukaryotic cell, specifically cytosolic and mitochondrial ribosomes. Studies have demonstrated that trichothecenes can directly inhibit translation in isolated mitochondria, indicating that this is a primary effect and not merely a secondary consequence of cytosolic protein synthesis inhibition. nih.govnih.govresearchwithrutgers.com This dual targeting capability has significant implications for the compound's mechanism of toxicity.

Mitochondrial ribosomes share structural similarities with their bacterial ancestors, yet they are susceptible to inhibition by this compound derivatives. nih.gov Elucidating the precise structural basis for this activity is a key future goal. High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), can be used to compare the binding pockets of cytosolic and mitochondrial ribosomes when complexed with this compound. researchgate.net Understanding the subtle differences in these interactions could pave the way for designing analogs with enhanced selectivity for one ribosomal type over the other. Such selective inhibitors would be invaluable tools for studying the distinct roles of cytosolic versus mitochondrial translation in cellular health and disease.

Ribosomal TargetKnown Effect of TrichothecenesImplication for Research
Cytosolic Ribosome Potent inhibition of protein synthesis (peptidyl transferase center). mdpi.comPrimary target for cytotoxicity; scaffold for developing anti-cancer agents.
Mitochondrial Ribosome Direct inhibition of mitochondrial protein synthesis. nih.govnih.govContributes to overall toxicity; offers a potential target for selective inhibition.

Integration of Chemical Synthesis and Biosynthetic Engineering for Compound Diversity

The natural biosynthetic pathway of trichothecenes offers a powerful platform for generating structural diversity. The pathway involves a series of enzymes, encoded by Tri gene clusters, that build the core structure from farnesyl pyrophosphate and then decorate it with various functional groups. mdpi.commdpi.comnih.gov By combining the tools of synthetic biology with traditional chemical synthesis, researchers can create novel compounds that are inaccessible through either method alone.

This integrated approach, sometimes called chemobiosynthesis or mutasynthesis, involves genetically engineering the producing fungal strains to generate unique precursors or analogs of this compound. researchgate.net For example, specific genes in the Tri cluster can be knocked out or replaced to produce intermediates that can then be isolated and chemically modified. mdpi.com This strategy leverages the stereochemical precision of enzymatic reactions to build the complex core, while synthetic chemistry provides the flexibility to add a wide range of functionalities. This fusion of disciplines is expected to rapidly expand the chemical space of this compound-based molecules, leading to the discovery of new compounds with improved properties. researchgate.net

Advanced Studies on Molecular Dynamics and Interactions of this compound

Understanding the precise, dynamic interactions between this compound and the ribosome at an atomic level is fundamental to explaining its potent inhibitory activity. While static structures from X-ray crystallography and cryo-EM provide invaluable snapshots, molecular dynamics (MD) simulations offer a way to visualize the conformational changes and energetic landscapes that govern the binding process. nih.govudel.edunih.gov

Recent computational studies have begun to re-examine existing structures of trichothecenes bound to the yeast ribosome, revealing a network of interactions. mdpi.comnih.govresearchgate.net These analyses highlight the critical roles of the C12,13-epoxide ring and the C9,10 double bond in binding to the 25S rRNA. nih.govresearchgate.net MD simulations can extend these findings by:

Predicting Binding Affinities: Calculating the free energy of binding for different this compound analogs to rationalize SAR data and guide the design of new inhibitors. mpg.de

Mapping Allosteric Effects: Investigating how the binding of this compound induces conformational changes in ribosomal RNA and proteins, affecting the function of distant sites on the ribosome. researchgate.net

Simulating Dissociation Pathways: Understanding the kinetics of binding and unbinding, which can be crucial for therapeutic efficacy.

These advanced computational approaches provide a powerful complement to experimental methods, offering a detailed, four-dimensional view of the molecular mechanism of action. researchgate.net

Leveraging this compound as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule used to study biological systems by selectively modulating the function of a specific protein or pathway. nih.gov Given its well-defined primary target—the ribosome—this compound and its synthetically accessible analogs are ideally suited for use as chemical probes to investigate the complexities of protein synthesis and its downstream consequences.

By using this compound derivatives with varying potencies, researchers can titrate the level of translation inhibition in cells, allowing for the study of cellular responses to "ribotoxic stress." This can help to unravel the signaling pathways that are activated when ribosome function is impaired. Furthermore, tagged versions of this compound (e.g., with fluorescent dyes or affinity labels) can be synthesized to visualize its subcellular localization and to identify binding partners, as discussed in section 9.2. The development of a well-characterized toolkit of this compound-based probes will be invaluable for basic research into the central dogma of molecular biology. chemrxiv.orgresearchgate.net

Addressing Challenges in Understanding Trichothecene (B1219388) Mechanisms of Toxicity

Despite decades of research, a complete understanding of the mechanisms underlying trichothecene toxicity remains elusive. A key challenge is the multifaceted nature of their biological effects, which extend beyond simple inhibition of protein synthesis to include immunotoxicity, hematotoxicity, and developmental effects. msdvetmanual.com It is often difficult to determine whether these are direct effects or indirect consequences of ribosomal inhibition. nih.gov

Future research must address several critical questions:

Low-Dose Exposure: The health effects of chronic, low-level exposure to trichothecenes in food and the environment are poorly understood and difficult to establish definitively. nih.gov

Toxicological Synergy: How do trichothecenes interact with other mycotoxins and environmental stressors to produce combined toxic effects?

Species-Specific Differences: Toxicity varies significantly between different animal species, and the molecular basis for this variation needs to be explored further. nih.govmsdvetmanual.com

Addressing these challenges will require a multidisciplinary approach, combining toxicology, analytical chemistry, molecular biology, and computational modeling to build comprehensive risk assessment models and to fully grasp the impact of these potent natural compounds. researchgate.net

Q & A

Q. What is Verrucarol, and why is it significant in environmental health research?

this compound is a hydrolyzed metabolite of macrocyclic trichothecenes (MCTs), mycotoxins produced by fungi such as Stachybotrys chartarum. It is a critical biomarker for assessing exposure to MCTs in water-damaged buildings, linked to respiratory and immunological health risks . Its detection in floor dust samples provides insights into fungal contamination severity and potential toxin exposure pathways.

Q. What are the standard analytical methods for detecting this compound in environmental samples?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is the primary method. Key steps include:

  • Sample extraction using organic solvents (e.g., ethyl acetate).
  • Derivatization to enhance volatility for GC analysis.
  • Quantification via internal standard (ISTD) calibration. However, traditional solvent-based calibration may underestimate concentrations due to matrix effects, necessitating matrix-matched calibration for accuracy .

Q. How does this compound correlate with fungal growth in indoor environments?

this compound levels are often studied alongside culturable fungal counts. For example, in floor dust samples with Stachybotrys chartarum (geometric mean: 11,000 cfu/g), this compound was detected in 38% of cases (mean: 2.5 ng/g). However, discrepancies arise—some Stachybotrys-positive samples showed no this compound, suggesting non-uniform toxin production or methodological limitations .

Advanced Research Questions

Q. How do matrix effects impact this compound quantification in dust samples, and how can they be mitigated?

Issue : Matrix effects (e.g., co-extracted compounds in dust) enhance ionization efficiency in GC-MS/MS, leading to false negatives when using solvent-based calibration. Solution :

  • Use matrix-matched calibration curves (prepared from toxin-free dust spiked with this compound).
  • Validate recovery rates (e.g., 70–120%) and limit of detection (LOD) adjustments. In one study, this approach increased detection from 0% (traditional calibration) to 38% of samples .

Q. What experimental design considerations are critical for resolving contradictions in this compound detection and fungal cultivation data?

  • Sample stratification : Analyze subsets based on fungal species (e.g., Stachybotrys vs. Myrothecium).
  • Method synchronization : Pair toxin quantification with parallel fungal viability assays (e.g., qPCR for toxin genes).
  • Statistical rigor : Apply multivariate regression to control for confounders (e.g., dust composition, humidity). Example: In 21 dust samples, Stachybotrys was cultured in 7 samples, yet this compound was detected in only 4, highlighting the need for multi-method validation .

Q. What are the limitations of current this compound detection protocols, and how can they be addressed in future studies?

  • Limitations :
  • Low sensitivity in complex matrices.
  • Variability in fungal toxin production under environmental stress.
    • Improvements :
  • Hybrid methods: Combine GC-MS/MS with LC-HRMS for broader metabolite coverage.
  • Longitudinal sampling: Track toxin dynamics relative to fungal life cycles.
  • Machine learning: Predict toxin presence using fungal biomass and environmental parameters (e.g., moisture, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.